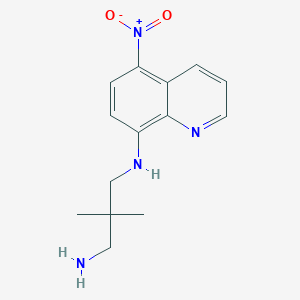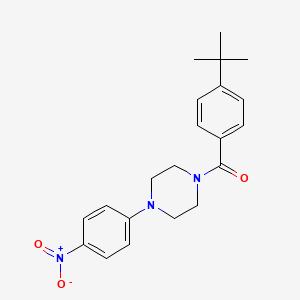
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine, also known as ADQ, is a chemical compound with potential applications in scientific research. ADQ is a small molecule that has been shown to have promising biological activity, particularly in the field of cancer research. In
Mecanismo De Acción
The mechanism of action of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to interact with DNA and to cause DNA damage, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to induce the expression of p53, a tumor suppressor gene that is involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is its relatively simple synthesis method, which makes it accessible for use in lab experiments. Additionally, its anti-tumor activity and ability to inhibit cancer stem cells make it a promising compound for cancer research. However, one limitation of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine. One area of interest is its potential use in combination with other anti-cancer drugs, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine, and to identify any potential side effects or toxicity associated with its use. Finally, there is potential for (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine to be used in other areas of research, such as neurodegenerative diseases or infectious diseases, where its anti-tumor activity may have broader applications.
Métodos De Síntesis
The synthesis of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine involves several steps, including the reaction of 2,2-dimethylpropylamine with 8-nitroquinoline-5-aldehyde, followed by reduction with sodium borohydride. The final product is obtained through purification by column chromatography. The yield of (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine is typically around 50%, making it a relatively efficient synthesis method.
Aplicaciones Científicas De Investigación
(3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has shown potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor activity in vitro and in vivo, and has been found to induce apoptosis in cancer cells. Additionally, (3-amino-2,2-dimethylpropyl)(5-nitro-8-quinolinyl)amine has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Propiedades
IUPAC Name |
2,2-dimethyl-N'-(5-nitroquinolin-8-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,8-15)9-17-11-5-6-12(18(19)20)10-4-3-7-16-13(10)11/h3-7,17H,8-9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIIIZINRWRNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(5-nitroquinolin-8-yl)propane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4926142.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)
![8-[3-(2-isopropoxyphenoxy)propoxy]quinoline](/img/structure/B4926147.png)


![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4926179.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B4926186.png)
![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)
![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)
